REACTION_CXSMILES
|
Cl[CH:2]([C:6](=[O:8])[CH3:7])[C:3](=O)[CH3:4].[C:9]([NH:12][C:13](=[O:22])[C:14]1[C:19]([F:20])=[CH:18][CH:17]=[CH:16][C:15]=1[F:21])(=[S:11])[NH2:10].C([O-])([O-])=O.[K+].[K+]>CO>[C:6]([C:2]1[S:11][C:9]([NH:12][C:13](=[O:22])[C:14]2[C:19]([F:20])=[CH:18][CH:17]=[CH:16][C:15]=2[F:21])=[N:10][C:3]=1[CH3:4])(=[O:8])[CH3:7] |f:2.3.4|
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
ClC(C(C)=O)C(C)=O
|
Name
|
N-carbamothioyl-2,6-difluorobenzamide
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C(N)(=S)NC(C1=C(C=CC=C1F)F)=O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(N=C(S1)NC(C1=C(C=CC=C1F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |